4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide
Description
4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide is a complex organic compound with the molecular formula C13H12N2O4S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of both nitro and sulfonamide groups in its structure makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
4-methyl-N-[3-(2-nitroanilino)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-13-7-9-14(10-8-13)24(22,23)18-12-4-11-17-15-5-2-3-6-16(15)19(20)21/h2-3,5-10,17-18H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHBSWZDGMNRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine to form an intermediate, which is then reacted with 2-nitroaniline under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of 4-methyl-N-{3-[(2-aminophenyl)amino]propyl}benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide
- 4-methyl-N-{3-[(2-aminophenyl)amino]propyl}benzenesulfonamide
- 4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonyl chloride
Uniqueness
4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical reactivity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
